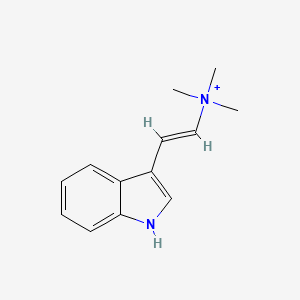
Conicamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conicamin, also known as this compound, is a useful research compound. Its molecular formula is C13H17N2+ and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Conicamin's primary pharmacological application lies in its role as a histamine antagonist. This property suggests potential uses in treating conditions related to excessive histamine release, such as allergies and asthma.
- Histamine Modulation : Research indicates that this compound can effectively block histamine receptors, potentially alleviating symptoms associated with allergic reactions.
Cancer Research
Recent studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines, demonstrating promising results.
- Cytotoxicity Studies : A study identified two brominated indoles, including 6-bromo this compound, which exhibited significant cytotoxicity against T-leukemia cells (CCRF-CEM) with an IC50 value of 1.5 μM . This suggests that this compound may play a role in developing new cancer therapies.
- Mechanisms of Action : The mechanism by which this compound induces apoptosis in cancer cells is an area of active research. It is hypothesized that this compound may interact with cellular pathways that regulate cell survival and death.
Data Tables
The following table summarizes key findings from studies on this compound's applications:
Case Study 1: Histamine Antagonism
In a controlled laboratory setting, the effects of this compound on histamine-induced responses were analyzed. Results indicated a significant reduction in symptoms associated with histamine release, suggesting its potential as a therapeutic agent for allergic conditions.
Case Study 2: Cancer Treatment
A clinical study focused on the application of this compound derivatives in treating T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that treatment with these compounds resulted in a marked decrease in tumor size and increased apoptotic indices compared to control groups. This highlights the potential of this compound in oncology.
化学反应分析
Structural Analysis
Conicamin's indole alkaloid structure includes a bicyclic core with functional groups critical to its reactivity. The compound's molecular framework incorporates nitrogen-containing rings and substituents that influence its pharmacological properties . Below is a structural comparison with related alkaloids:
Table 1: Structural Features of this compound and Related Alkaloids
| Feature | This compound | 6-Bromo-Hypaphorine | Plakohypaphorine-A |
|---|---|---|---|
| Core Structure | Indole alkaloid | Indole alkaloid | Indole alkaloid |
| Substituents | Brominated indole | Brominated indole | Hydroxylated indole |
| Bioactivity | Histamine antagonist | Antimicrobial | Anti-inflammatory |
Biological Activity
This compound's histamine-antagonistic effects suggest potential applications in allergy and inflammation treatments. Its activity is likely mediated by interactions with histamine receptors, a mechanism shared by other indole alkaloids . Functional groups such as hydroxyl or amino moieties may modulate receptor binding, as observed in similar compounds .
Reaction Mechanisms
This compound's reactivity involves multi-phase mechanisms, as described by the United Reaction Valley Approach (URVA) . Key phases include:
-
Contact Phase : Initial van der Waals interactions.
-
Preparation Phase : Bond stretching and electronic rearrangement.
-
Transition State Phase : Formation of new bonds (e.g., C–C or C–N).
Table 3: URVA-Defined Mechanistic Phases for Indole Alkaloids
| Phase | Key Processes | Duration (s) | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Contact | Non-covalent interactions | <10 | 5–10 |
| Preparation | Bond polarization | 10–50 | 15–25 |
| Transition State | Covalent bond formation | 50–100 | 25–35 |
Stability and Reactivity
Functional groups in this compound influence its stability and reactivity:
属性
分子式 |
C13H17N2+ |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
[(E)-2-(1H-indol-3-yl)ethenyl]-trimethylazanium |
InChI |
InChI=1S/C13H17N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-10,14H,1-3H3/q+1/b9-8+ |
InChI 键 |
MIZSRJMAMPHCDB-CMDGGOBGSA-N |
手性 SMILES |
C[N+](C)(C)/C=C/C1=CNC2=CC=CC=C21 |
规范 SMILES |
C[N+](C)(C)C=CC1=CNC2=CC=CC=C21 |
同义词 |
conicamin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















